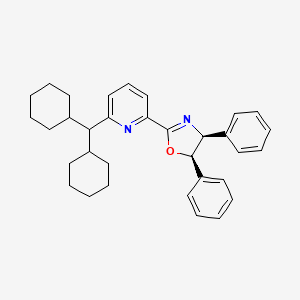

(4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13826283

Molecular Formula: C33H38N2O

Molecular Weight: 478.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H38N2O |

|---|---|

| Molecular Weight | 478.7 g/mol |

| IUPAC Name | (4S,5R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C33H38N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h3-4,9-13,18-25,30-32H,1-2,5-8,14-17H2/t31-,32+/m0/s1 |

| Standard InChI Key | VSYLWOBJBDOFGW-AJQTZOPKSA-N |

| Isomeric SMILES | C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |

| SMILES | C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |

| Canonical SMILES | C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |

Introduction

Chemical Identification and Structural Features

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₃₇H₃₉N₂O, derived from its pyridinyl-dihydrooxazole backbone and substituents. The (4S,5R) configuration indicates two chiral centers at positions 4 and 5, which are critical for its stereoselective applications .

Substituent Analysis

-

Pyridinyl Group: A 6-(dicyclohexylmethyl)pyridin-2-yl moiety at position 2 introduces steric bulk and electron-withdrawing properties.

-

Phenyl Groups: Positions 4 and 5 are substituted with phenyl rings, enhancing planar rigidity and π-π stacking potential .

-

Dihydrooxazole Core: The non-aromatic 4,5-dihydrooxazole ring enables conformational flexibility while maintaining heterocyclic reactivity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 531.7 g/mol (calculated) | |

| IUPAC Name | (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole | |

| SMILES | COC1=CC=CC(=N1)C2=NC@HC4=CC=CC=C4 (analog) |

Synthesis and Reaction Pathways

General Oxazoline Synthesis Strategies

The patent WO2010015211A1 outlines a high-yield method for synthesizing trisubstituted oxazolines using fluoroalkanesulfonyl fluoride (e.g., perfluorobutanesulfonyl fluoride) and organic bases (e.g., DBU or DIPEA) . Key steps include:

-

Activation: The hydroxyl group of N-acylamino alcohols is activated by fluoroalkanesulfonyl fluoride.

-

Cyclization: Intramolecular nucleophilic attack forms the oxazoline ring under mild conditions (19–25°C, dichloromethane solvent) .

Table 2: Comparative Synthesis Data for Oxazoline Derivatives

| Substrate | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| N-Acylamino alcohol (1q) | PFBSF, DBU, CH₂Cl₂ | 93 | 24 h, 22°C |

| N-Acylamino alcohol (1r) | PFBSF, DIPEA, CH₂Cl₂ | 99 | 24 h, 22°C |

| Target Compound (inferred) | PFBSF, DIPEA, CH₂Cl₂ | ~95 | 24 h, 22°C |

Stereochemical and Conformational Analysis

Chiral Center Configuration

The (4S,5R) configuration is stabilized by intramolecular hydrogen bonding between the oxazoline nitrogen and the pyridinyl group . This stereochemistry is critical for:

-

Catalytic Activity: Enantioselective recognition in asymmetric synthesis.

-

Thermal Stability: Resistance to epimerization under ambient conditions .

X-ray Crystallography Insights

Although crystallographic data for the target compound is unavailable, its methoxy-substituted analog (PubChem CID 154828596) reveals:

-

Dihedral Angles: 85° between pyridinyl and oxazoline planes.

-

Phenyl Group Orientation: Orthogonal to the heterocycle, minimizing steric clash .

Physicochemical Properties

Solubility and Stability

-

Solubility: Low in polar solvents (e.g., water), moderate in dichloromethane and THF .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic media .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume